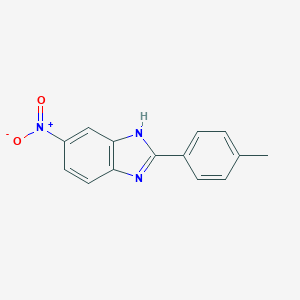

5-Nitro-2-p-tolyl-1H-benzoimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-6-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(17(18)19)8-13(12)16-14/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMPIRQLXWIYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Nitro 2 P Tolyl 1h Benzoimidazole

Established Synthetic Routes for Benzimidazole (B57391) Core Scaffolds

The creation of the benzimidazole core typically involves the cyclocondensation of an o-phenylenediamine (B120857) derivative with a carbonyl compound. nih.gov Various methods have been developed, differing in catalysts, oxidants, and reaction conditions to achieve high yields and purity.

A primary and direct method for synthesizing 5-Nitro-2-p-tolyl-1H-benzoimidazole involves the condensation of 4-nitro-1,2-phenylenediamine with p-tolualdehyde (4-methylbenzaldehyde). scholarsresearchlibrary.com In a typical procedure, 0.004 moles of 4-nitro-1,2-phenylenediamine are mixed with a 1.01 molar equivalent of the aromatic aldehyde in dimethoxyethane. The mixture is initially stirred at 0°C in an ice bath for two hours before being refluxed for one hour. scholarsresearchlibrary.com This process facilitates the formation of an intermediate Schiff base, which subsequently undergoes cyclization. scholarsresearchlibrary.com

This general strategy is applicable to a range of aromatic aldehydes to produce various 2-aryl-5-nitro-1H-benzimidazoles. scholarsresearchlibrary.comchemicalbook.com The reaction's completion is often monitored using thin-layer chromatography (TLC). scholarsresearchlibrary.com

The synthesis of the benzimidazole scaffold is not limited to nitro-substituted diamines. A more general and widely used approach is the condensation of o-phenylenediamine with various aldehydes. rsc.orgelsevierpure.com These reactions can be promoted by a wide array of catalysts, including metal triflates, various oxidizing agents, and heterogeneous catalysts like engineered MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica). rsc.org The reaction between o-phenylenediamine and carboxylic acids or their derivatives also represents a classic route to 2-substituted benzimidazoles. rsc.orgnih.gov

Furthermore, modern methods have explored metal-free conditions. For instance, a combination of potassium tert-butoxide (KOtBu) and triethylsilane (Et3SiH) can be used in a transition-metal-free transfer hydrogenative cascade reaction between ortho-nitroanilines and benzyl (B1604629) amines or alcohols to yield benzimidazoles. organic-chemistry.org

The formation of a Schiff base (an imine) is a critical intermediate step in the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. scholarsresearchlibrary.comnih.gov Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.govnih.govresearchgate.net

In the synthesis of this compound, the initial reaction between 4-nitro-1,2-phenylenediamine and p-tolualdehyde forms a Schiff base. scholarsresearchlibrary.com This intermediate is then cyclized to form the final benzimidazole ring. The cyclization step often requires an oxidizing agent to facilitate the removal of hydrogen atoms. In one reported synthesis, sodium metabisulfite (B1197395) is used as the oxidant, and the mixture is refluxed for 48 hours to complete the cyclization. scholarsresearchlibrary.com The mechanism involves an intramolecular cyclization of the imine followed by an oxidative aromatization to yield the stable benzimidazole ring system. nih.gov

General Procedures for the Synthesis of 2-Substituted Benzimidazoles

A general and efficient one-pot procedure for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aryl aldehydes. rsc.orgelsevierpure.com A typical laboratory procedure can be described as follows:

o-Phenylenediamine (1 mmol) and an aldehyde (1.2 mmol) are combined in a suitable solvent, such as ethanol (B145695). rsc.org

A catalyst, if required, is added to the mixture. For example, 10 wt% of MgO@DFNS has been shown to be effective. rsc.org

The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a designated period (e.g., 4 hours) until the reaction is complete, as monitored by TLC. rsc.orgscholarsresearchlibrary.com

Upon completion, the product is isolated. This may involve filtering the catalyst and evaporating the solvent. The crude product is then purified, often by recrystallization, to yield the pure 2-substituted benzimidazole. rsc.orgmdpi.com

This straightforward approach allows for the synthesis of a wide library of benzimidazole derivatives by varying the o-phenylenediamine and aldehyde starting materials. rsc.org

Optimization of Synthetic Yields and Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzimidazole product while minimizing reaction time and environmental impact. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and the molar ratio of reactants. rsc.orgnih.gov

For instance, in the synthesis of 2-substituted benzimidazoles using an MgO@DFNS catalyst, ethanol was found to be an excellent solvent, providing good to excellent yields compared to other solvents or mixed solvent systems. rsc.org The optimal catalyst loading was determined to be 10 wt%. rsc.org

In other studies, temperature has been shown to be a critical factor. For certain reactions, increasing the temperature from room temperature to 60°C or 100°C significantly increased the reaction yield. researchgate.net The choice of base and the molar ratio of substrates are also pivotal. In N-alkylation reactions for benzimidazole derivatization, systems like NaHCO3 in MeCN at reflux or NEt3 in acetone (B3395972) have proven efficient. nih.gov

The table below summarizes the optimization of various parameters for benzimidazole synthesis based on different studies.

| Parameter | Variation | Optimal Condition/Observation | Source |

| Catalyst | None vs. MgO@DFNS | 10 wt% MgO@DFNS significantly improves yield. | rsc.org |

| Solvent | Ethanol, Methanol, etc. | Ethanol provided excellent yields. | rsc.org |

| Temperature | Room Temp. vs. Elevated | Increasing temperature to 105°C gave a 78% yield. | researchgate.net |

| Reactant Ratio | Varied molar ratios | An equimolar ratio of reactants with 2.5 eq of PyO was optimal. | researchgate.net |

| Base/Solvent System | K₂CO₃-MeCN, NaHCO₃-MeCN | NaHCO₃-MeCN at reflux was found to be effective. | nih.gov |

Modern Synthetic Strategies for Benzimidazole Derivatization

Contemporary organic synthesis has introduced several innovative strategies for the preparation and derivatization of benzimidazoles, often focusing on efficiency and sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. For example, 1,2-disubstituted benzimidazoles have been synthesized in excellent yields (85-99%) under solvent-free, microwave-assisted conditions using Er(OTf)₃ as a catalyst. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysts, particularly copper and nickel, are used to construct the benzimidazole ring from different precursors. A nickel-catalyzed C-N bond formation allows for the synthesis of benzimidazoles from 2-haloanilines, aldehydes, and ammonia. organic-chemistry.org Similarly, a copper-catalyzed one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) also yields benzimidazoles. organic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. This includes the use of water as a solvent, which offers advantages in terms of cost, safety, and environmental impact. elsevierpure.com The use of biorenewable resources, such as D-glucose as a C1 synthon for oxidative cyclization with o-phenylenediamines, represents another green strategy. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods provide a sustainable alternative by using electricity as a "green reagent." This has been applied to the dehydrogenative cyclization of N-aryl amidines to produce benzimidazoles without the need for external chemical oxidants. organic-chemistry.org

These modern techniques offer powerful alternatives to traditional methods, enabling the efficient and environmentally conscious synthesis of complex benzimidazole libraries.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. For 5-Nitro-2-p-tolyl-1H-benzoimidazole, the spectrum is characterized by distinct signals corresponding to the protons on the benzimidazole (B57391) core and the p-tolyl substituent.

The aromatic region of the spectrum is particularly informative. Protons on the p-tolyl ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The protons on the nitro-substituted benzene (B151609) ring of the benzimidazole moiety also give rise to a complex pattern of signals. The N-H proton of the imidazole (B134444) ring usually appears as a broad singlet, and its chemical shift can be concentration-dependent. The methyl (–CH₃) group on the p-tolyl ring gives a characteristic singlet in the upfield region of the spectrum.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.40 | d | J = 7.50 Hz |

| Aromatic-H | 7.62-7.78 | m | |

| Aromatic-H | 7.99 | d | J = 6.50 Hz |

| Aromatic-H | 8.06 | m | |

| Benzimidazole-NH | 13.02 | s (br) | |

| –CH₃ | 2.41 | s |

This table presents representative ¹H NMR data compiled from spectroscopic studies of related structures. acs.org Actual values may vary slightly based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. In this compound, separate signals are observed for the carbons of the benzimidazole system and the p-tolyl group.

The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the carbons in the benzimidazole ring. Carbons directly attached to nitrogen atoms also show characteristic shifts. The quaternary carbons, such as the one at the junction of the two rings in the benzimidazole core and the carbon attached to the tolyl group, are typically observed as weaker signals. The methyl carbon of the tolyl group appears at a high field (low ppm value).

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=N (Imidazole) | 151.6 |

| Aromatic C-NO₂ | 141.5 |

| Aromatic Quaternary C | 133.5 |

| Aromatic CH | 129.4 |

| Aromatic CH | 129.2 |

| Aromatic CH | 128.7 |

| Aromatic Quaternary C | 125.8 |

| Aromatic CH | 120.9 |

| –CH₃ | 21.2 |

Note: This table is based on data for 2-p-tolyl-1H-benzimidazole and serves as a reference. rsc.org The presence of the nitro group at the 5-position will induce shifts in the benzimidazole ring carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands. scholarsresearchlibrary.com A prominent band in the region of 3323 cm⁻¹ is attributed to the N-H stretching vibration of the imidazole ring. scholarsresearchlibrary.com Aromatic C-H stretching vibrations are observed around 3061 cm⁻¹. scholarsresearchlibrary.com

The most indicative peaks for the nitro group are its symmetric and asymmetric stretching vibrations. The asymmetric N-O stretch typically appears as a strong band, while the C=N stretching vibration of the imidazole ring is found at approximately 1627 cm⁻¹. scholarsresearchlibrary.com The C-N stretching vibration is observed near 1456 cm⁻¹. scholarsresearchlibrary.com

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3323 |

| Aromatic C-H Stretch | 3061 |

| C=N Stretch | 1627 |

| N-O Stretch (Nitro) | 1506 |

| C-N Stretch | 1456 |

Source: Data compiled from a study on 5-Nitro Benzimidazole Derivatives. scholarsresearchlibrary.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern often involves the loss of the nitro group (–NO₂) or cleavage at the bond connecting the tolyl group to the benzimidazole core, providing further structural confirmation.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extensive conjugated system of this compound, which includes the benzimidazole core, the p-tolyl ring, and the nitro group, acts as a chromophore. This extended conjugation results in characteristic absorption bands, typically corresponding to π → π* and n → π* electronic transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the electronic nature of the substituents on the aromatic rings.

Microanalytical Techniques for Elemental Composition

Microanalytical techniques, specifically elemental analysis, are fundamental in verifying the empirical formula of a newly synthesized compound. For this compound, the molecular formula is established as C₁₄H₁₁N₃O₂. Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition: The expected percentages of carbon (C), hydrogen (H), and nitrogen (N) are derived from the molecular weight of the compound and the atomic weights of its constituent elements.

Molecular Weight: 253.26 g/mol

Carbon (C): 66.40%

Hydrogen (H): 4.38%

Nitrogen (N): 16.59%

Experimental verification of these values is achieved through combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and quantified, from which the percentages of C, H, and N in the original sample are determined. While specific experimental data for this compound is not widely published, it is standard practice for the experimentally determined values to be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 66.40 |

| Hydrogen | H | 4.38 |

| Nitrogen | N | 16.59 |

Chromatographic Techniques for Reaction Monitoring and Product Purity

Chromatographic methods are indispensable tools for monitoring the progress of a chemical reaction and for the purification of the final product. Thin-Layer Chromatography (TLC) and column chromatography are the most commonly utilized techniques for these purposes in the synthesis of this compound.

Thin-Layer Chromatography (TLC):

TLC is a rapid and effective method for qualitatively monitoring a reaction's progress. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visualized. The separation is based on the differential partitioning of the components between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents).

For the synthesis of this compound, a solvent system of chloroform:methanol (9:1) has been reported to be effective for monitoring the reaction's completion. scholarsresearchlibrary.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given TLC system. While the exact Rf value for this compound in this system is not documented in the available literature, it would be expected to be well-separated from the starting materials, typically falling within the ideal range of 0.3 to 0.7 for good separation.

Column Chromatography:

Following the completion of the synthesis, column chromatography is employed for the purification of the crude product. This technique operates on the same principles as TLC but on a larger scale, allowing for the separation and isolation of the desired compound from unreacted starting materials and byproducts.

The stationary phase is typically packed into a glass column. For the purification of this compound, silica gel is a commonly used stationary phase. The crude product is loaded onto the top of the column, and a solvent system (eluent) is passed through the column. The choice of eluent is critical for achieving good separation and is often determined by preliminary TLC analysis.

A gradient elution method, starting with a less polar solvent and gradually increasing the polarity, is often employed. For instance, a gradient of petroleum ether and ethyl acetate or chloroform and methanol can be used. scholarsresearchlibrary.com The fractions are collected as they elute from the column and are analyzed by TLC to identify those containing the pure product.

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform:Methanol (9:1) scholarsresearchlibrary.com | Reaction Monitoring |

| Column Chromatography | Silica Gel | Petroleum Ether:Ethyl Acetate or Chloroform:Methanol (Gradient) scholarsresearchlibrary.com | Product Purification |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

In a study investigating potential vasorelaxant agents, 5-Nitro-2-p-tolyl-1H-benzoimidazole (designated as BDZ13) was subjected to molecular docking studies with an AT-2 receptor model. scholarsresearchlibrary.com The docking scores for a series of 5-nitro benzimidazole (B57391) derivatives ranged from -14.39 to -36.16, indicating varying degrees of predicted binding affinity. scholarsresearchlibrary.com While the specific score for BDZ13 was not individually reported in the provided context, the range suggests that these compounds, including the p-tolyl derivative, were considered promising candidates for synthesis and further evaluation based on their predicted interactions with the AT-2 receptor. scholarsresearchlibrary.com

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

Recent studies on benzimidazole derivatives have successfully employed QSAR to develop predictive models for their biological activities. nih.govbiointerfaceresearch.com For instance, a 3D-QSAR study on a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives as inhibitors against enteroviruses resulted in a statistically significant model. biointerfaceresearch.com Although a specific QSAR model for this compound was not found in the search results, the applicability of QSAR to the broader benzimidazole class suggests its potential for predicting the activity of this specific compound and guiding the design of more potent analogs. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It provides valuable information about a molecule's geometry, electronic properties, and reactivity. While specific DFT calculations for this compound were not detailed in the provided search results, this method is commonly applied to benzimidazole derivatives to understand their electronic properties, which in turn influence their interaction with biological targets.

Pharmacophore Modeling for Target-Specific Design and Lead Optimization

Pharmacophore modeling is a crucial aspect of computer-aided drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.comnih.gov This model then serves as a template for designing new molecules with improved potency and selectivity.

For the broader class of benzimidazole derivatives, pharmacophore models have been successfully generated to guide the discovery of inhibitors for various targets. researchgate.netresearchgate.net For example, a pharmacophore model for benzimidazole-based estrogen receptor alpha (ERα) inhibitors identified key features like hydrogen bond donors and aromatic rings as critical for activity. researchgate.net Such models are instrumental in virtual screening campaigns to identify new hit compounds from large chemical databases and in the subsequent optimization of these hits into lead compounds. dovepress.comnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process. nih.gov In silico methods provide a rapid and cost-effective way to predict these properties early in the discovery pipeline, helping to identify compounds with favorable pharmacokinetic profiles and reduce late-stage attrition. nih.govmdpi.com

For various benzimidazole derivatives, in silico ADME predictions have been performed to evaluate parameters such as human intestinal absorption (HIA), solubility, and adherence to Lipinski's rule of five. nih.govnih.gov These predictions help in assessing the "drug-likeness" of the compounds. nih.govnih.gov While a specific ADME profile for this compound was not available, the established methodologies are readily applicable to predict its pharmacokinetic behavior. mdpi.comrsc.org

Table of Predicted ADME Properties for a Representative Benzimidazole Derivative

| Property | Predicted Value/Classification | Reference |

| Human Intestinal Absorption (HIA) | Good | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicted | mdpi.com |

| Substrate for P-glycoprotein | No | mdpi.com |

| CYP1A2 inhibitor | Yes | mdpi.com |

| CYP2C19 inhibitor | Yes | mdpi.com |

| CYP2C9 inhibitor | Yes | mdpi.com |

| CYP2D6 inhibitor | Yes | mdpi.com |

| CYP3A4 inhibitor | Yes | mdpi.com |

| Lipinski's Rule of Five | Compliant | nih.govnih.gov |

This table represents typical ADME predictions for a benzimidazole derivative and is for illustrative purposes. Specific values for this compound would require a dedicated in silico study.

Investigation of Biological Activities and Underlying Mechanisms of Action

Angiotensin II Type 1 (AT1) Receptor Antagonism Studies

Scientific investigation into the direct antagonistic activity of 5-Nitro-2-p-tolyl-1H-benzoimidazole at the Angiotensin II Type 1 (AT1) receptor is not detailed in the available literature. Research into 5-nitro benzimidazole (B57391) derivatives has shown that certain compounds within this class exhibit high affinity for the AT1 receptor. For instance, studies on other complex 5-nitro benzimidazole derivatives have demonstrated their potential as AT1 antagonists. However, specific binding assays and mechanistic studies for this compound are not provided in the reviewed sources.

There is no specific information available from the search results regarding in vitro radioligand binding assays or the receptor affinity profile of this compound for the AT1 receptor.

Due to the lack of specific studies on this compound, there are no mechanistic insights available concerning its binding to the AT1 receptor or its modulation of subsequent signal transduction pathways.

Vasorelaxant Activity Evaluation

The vasorelaxant properties of this compound have been a subject of scientific inquiry. As part of a broader study on 5-nitro benzimidazole derivatives, this compound was synthesized and evaluated for its ability to induce relaxation in vascular tissue.

In a study investigating a series of twenty substituted 5-nitro benzimidazole derivatives, this compound (designated as compound BDZ13) was screened for its ex-vivo vasorelaxant activity. scholarsresearchlibrary.com The assay was performed on rat aorta rings that were pre-contracted with phenylephrine. scholarsresearchlibrary.com While the study highlighted five other derivatives as having good vasorelaxant potency with EC50 values below 30 µM, the specific quantitative data for this compound was not detailed in the abstract. scholarsresearchlibrary.com The inclusion of this compound in the screening confirms its investigation for this particular biological activity. scholarsresearchlibrary.com

| Compound Designation | Chemical Name | Vasorelaxant Potency (EC50) |

|---|---|---|

| BDZ3 | Data not available in provided sources | <30 µM |

| BDZ6 | Data not available in provided sources | <30 µM |

| BDZ12 | Data not available in provided sources | <30 µM |

| BDZ13 | This compound | Tested, specific data not provided |

| BDZ18 | Data not available in provided sources | <30 µM |

| BDZ20 | Data not available in provided sources | <30 µM |

The precise cellular and molecular pathways through which this compound may exert its vasorelaxant effects have not been specifically elucidated in the available research. The parent study was designed to identify novel antihypertensive compounds with vasodilator activity. scholarsresearchlibrary.com

Mammalian DNA Topoisomerase I Inhibition

There is no information available from the search results to suggest that this compound has been investigated as an inhibitor of mammalian DNA topoisomerase I.

Anticancer Research Perspectives

The ability of this compound and related compounds to interfere with fundamental cellular processes has made them subjects of anticancer research.

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). nih.govsemanticscholar.org Apoptosis is a critical pathway for eliminating cancerous cells and can be triggered through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. mdpi.com

The induction of apoptosis by benzimidazole compounds can be experimentally verified through several methods:

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine on the cell membrane, an early marker of apoptosis. mdpi.comnih.gov

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Assays can measure the activity of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). mdpi.comnih.gov

Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway. nih.gov

Cell Cycle Analysis: Many anticancer agents, including benzimidazole derivatives, can cause cell cycle arrest at specific phases (e.g., G2/M or S phase), preventing cancer cells from dividing. nih.govsemanticscholar.org

In addition to targeting topoisomerase I, benzimidazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.netnih.gov

Chk2 Kinase: Checkpoint kinase 2 (Chk2) is a key enzyme in the DNA damage response pathway. nih.govnih.gov A series of 2-arylbenzimidazoles has been explored for its Chk2 inhibitory properties. idrblab.net Potent and selective inhibitors from this class act by competing with ATP in the kinase's binding pocket. By inhibiting Chk2, these compounds can abrogate cell cycle arrest, potentially enhancing the cytotoxic effects of DNA-damaging chemotherapy and radiation. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose overexpression is linked to the progression of numerous cancers, including lung and breast cancer. nih.govnih.gov Consequently, it is a significant target for anticancer therapies. nih.gov The benzimidazole scaffold is considered a promising starting point for developing EGFR inhibitors due to its structural similarities to the quinazoline core found in many clinically approved inhibitors. nih.gov Studies have shown that benzimidazole derivatives can effectively inhibit EGFR's enzymatic activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. nih.govnih.govmdpi.com

The in vitro anticancer potential of this compound and related structures is assessed by determining their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cells, is a standard metric for this evaluation.

Table 2: Cytotoxic Activity of Benzimidazole Derivatives Against Selected Cancer Cell Lines

| Cell Line | Cancer Type | Findings | Citations |

| MCF-7 | Breast Adenocarcinoma | Various benzimidazole derivatives have demonstrated potent antiproliferative and cytotoxic activity against this cell line. nih.govnih.govnih.gov | nih.govnih.govnih.gov |

| A-549 | Lung Carcinoma | Novel benzimidazole-triazole hybrids have shown significant cytotoxicity against A549 cells, with some compounds exhibiting greater potency than standard chemotherapeutic agents. nih.govnih.gov | nih.govnih.gov |

| HCT-116 | Colorectal Carcinoma | This cell line is commonly used for screening potential anticancer agents. Studies on related heterocyclic compounds have shown effective growth inhibition and apoptosis induction in HCT-116 cells. semanticscholar.org | semanticscholar.org |

Antimicrobial Spectrum Analysis

The introduction of specific substituents onto the benzimidazole core can significantly modulate its antimicrobial properties. The nitro group, in particular, is a well-known pharmacophore that can enhance the biological activity of heterocyclic compounds.

Derivatives of 5-nitrobenzimidazole (B188599) have demonstrated notable activity against a spectrum of bacteria. Studies on related compounds indicate that the 5-nitro substitution plays a role in their efficacy. For instance, certain 5-nitrofuran derivatives linked to a benzothiazole moiety have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, activity has been observed against Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative). researchgate.net However, these derivatives were found to be inactive against Pseudomonas aeruginosa. researchgate.net The antibacterial effect is often linked to the nitro group, as its replacement with a hydrogen atom can lead to a loss of activity. researchgate.net Similarly, other studies have shown that benzimidazole derivatives, including those with nitro groups, exhibit antibacterial potential against Gram-positive bacteria. lew.ro

Table 1: Antibacterial Activity of Related 5-Nitro Derivatives

| Bacterial Strain | Gram Type | Activity of Related 5-Nitro Compounds |

|---|---|---|

| Bacillus subtilis | Gram-Positive | Effective Inhibition researchgate.net |

| Staphylococcus aureus | Gram-Positive | Effective Inhibition researchgate.netlew.ro |

| Escherichia coli | Gram-Negative | Effective Inhibition researchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | Not Active researchgate.net |

The benzimidazole structure is a key component of several antifungal agents. Research into derivatives has shown that substitutions on the benzimidazole ring are critical for determining their antifungal potency. nih.gov Specifically, compounds containing a 5-nitro group have been screened for their in vitro activity against fungal pathogens like Candida albicans. researchgate.net Studies have demonstrated that some 5-nitrofuran-benzothiazole hybrids show high activity against C. albicans. researchgate.net

The emergence of resistance in Candida species, particularly the intrinsic resistance of Candida krusei and acquired resistance in C. albicans and C. glabrata to azole antifungals, has driven the search for new therapeutic agents. mdpi.com Benzimidazole-triazole derivatives have been synthesized and tested against various Candida species, showing significant potential, especially against C. glabrata. nih.gov The mechanism of some antifungal agents involves the generation of reactive oxygen species (ROS), which leads to fungal cell death. mdpi.com

Table 2: Antifungal Activity Profile of Related Benzimidazole Derivatives

| Fungal Pathogen | Activity of Related Benzimidazole Derivatives | Key Findings |

|---|---|---|

| Candida albicans | Active researchgate.netmdpi.com | 5-nitro derivatives show high activity. researchgate.net |

| Candida glabrata | Active nih.gov | Benzimidazole-triazole derivatives show excellent activity. nih.gov |

| Candida krusei | Active mdpi.com | 5-aminoimidazole-4-carbohydrazonamide derivatives show potent activity. mdpi.com |

Benzimidazole derivatives are recognized for their potent antiviral activities. Specifically, certain benzimidazole nucleosides are selective inhibitors of human cytomegalovirus (HCMV) replication. nih.gov These compounds can act through distinct mechanisms. One mechanism involves blocking the processing and maturation of viral DNA, which occurs late in the viral replication cycle. Another mechanism, exhibited by compounds like maribavir, involves preventing viral DNA synthesis and the egress of capsids from the nucleus. nih.gov A third, earlier-acting mechanism has also been identified that occurs after the virus enters the cell but before viral DNA synthesis begins. nih.gov

Regarding the Hepatitis C virus (HCV), while direct studies on this compound are not prominent, other molecules have been shown to possess anti-HCV activity. For example, lactoperoxidases have been shown to neutralize HCV particles through direct interaction, preventing their entry into host cells and inhibiting viral amplification. rsc.org This highlights the potential for various chemical entities to interfere with the HCV life cycle, a field where benzimidazole derivatives could be further explored.

Anthelmintic Activity: Biochemical and Cellular Targets

The benzimidazole class of compounds is widely used in veterinary and human medicine to treat infections caused by parasitic worms (helminths). nih.gov The primary biochemical mechanism of action for benzimidazole anthelmintics is their selective binding to parasite β-tubulin. nih.govscispace.comresearchgate.net This binding action inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal proteins. scispace.commsdvetmanual.com

The disruption of the tubulin-microtubule equilibrium affects numerous vital cellular processes in the parasite, including cell division, maintenance of cell shape, motility, and intracellular transport. msdvetmanual.com A critical consequence of microtubule disruption in intestinal parasites is the impairment of nutrient absorption, particularly glucose, which ultimately leads to energy depletion and the death of the worm. msdvetmanual.com The selective toxicity of benzimidazoles is attributed to their much higher binding affinity for parasite β-tubulin compared to mammalian tubulin. msdvetmanual.com

Antioxidant Activity: Radical Scavenging Mechanisms (e.g., DPPH Assay)

The antioxidant potential of benzimidazole derivatives has been evaluated through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly used method. mdpi.comresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. mdpi.com The reduction of the DPPH radical is observed as a color change from violet to yellow, which can be quantified spectrophotometrically. researchgate.net

Studies on 2-substituted-5-nitro benzimidazole derivatives have shown that these compounds possess significant antioxidant activity. researchgate.net The scavenging ability is influenced by the nature of the substituent at the 2-position of the benzimidazole ring. For comparison, the parent compound 2-p-tolyl-1H-benzimidazole, which lacks the 5-nitro group, has been reported to have an IC50 value of 773 µM in the DPPH assay. researchgate.net The introduction of the nitro group and other substituents can modulate this activity.

Table 3: DPPH Radical Scavenging Activity of 2-Substituted-5-Nitro Benzimidazole Derivatives

| Compound (Substituent at 2-position) | IC50 (µg/ml) |

|---|---|

| -C6H5 | 22.21 researchgate.net |

| -C6H4(p-Cl) | 19.58 researchgate.net |

| -C6H4(p-OH) | 18.98 researchgate.net |

| -C6H4(p-OCH3) | 19.05 researchgate.net |

| Butylated Hydroxytoluene (BHT) (Standard) | 18.42 researchgate.net |

Anticonvulsant Activity: Mechanistic Investigations (e.g., NMDA Receptor Interaction)

While the anticonvulsant properties of this compound have not been extensively documented, the investigation of potential mechanisms is warranted. One key target in the central nervous system for anticonvulsant drugs is the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a glutamate receptor and ion channel that plays a crucial role in excitatory synaptic transmission. nih.gov

Overactivation of NMDA receptors can lead to excessive neuronal excitation and has been implicated in the pathophysiology of seizures. nih.gov Consequently, antagonists of the NMDA receptor have been shown to exert anticonvulsant effects. nih.govnih.gov These antagonists can prevent the generalization of seizures and are considered to have antiepileptiform activity. nih.gov For example, ketamine, an NMDA receptor antagonist, can potentiate the effects of other anticonvulsant agents. nih.gov Therefore, a plausible mechanistic investigation for any novel compound with potential anticonvulsant activity, including a benzimidazole derivative, would involve assessing its interaction with the NMDA receptor system.

Other Investigated Biological Activities and Their Molecular Basis (e.g., Anti-inflammatory, Anti-protozoal, Antihistaminic, Antitubercular, Antiallergic)

Extensive literature reviews indicate that while the broader class of benzimidazole derivatives, particularly those with nitro substitutions, has been the subject of numerous biological investigations, specific studies on the anti-inflammatory, anti-protozoal, antihistaminic, antitubercular, and antiallergic activities of This compound are not available in the current scientific literature. Research has predominantly focused on other substituted benzimidazole and nitroimidazole analogs. This section, therefore, discusses the general findings for these closely related classes of compounds to provide a contextual understanding of the potential, yet uninvestigated, biological activities of this compound.

Anti-inflammatory Activity

The benzimidazole scaffold is a common feature in a variety of compounds exhibiting anti-inflammatory properties. The mechanism of action for many of these derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). However, no specific studies have been published detailing the anti-inflammatory effects or the precise molecular basis of action for this compound.

Anti-protozoal Activity

The 5-nitroimidazole and benzimidazole moieties are well-established pharmacophores in the development of anti-protozoal drugs. For instance, compounds like metronidazole (B1676534) (a 5-nitroimidazole) and albendazole (a benzimidazole) are used clinically. The anti-protozoal activity of 5-nitro-substituted benzimidazoles has also been explored. A study on 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides demonstrated their potential as anti-protozoal agents nih.gov. The proposed mechanism for many nitro-containing anti-protozoal drugs involves the reduction of the nitro group within the parasite, leading to the generation of cytotoxic radical anions that damage cellular macromolecules nih.gov. However, the specific activity of this compound against protozoal species has not been reported.

Antihistaminic and Antiallergic Activities

Certain benzimidazole derivatives have been developed as potent antihistaminic agents, primarily acting as antagonists of the histamine H1 receptor. This interaction blocks the effects of histamine, a key mediator of allergic reactions. While the general class of benzimidazoles has shown promise in this area, there is no available research data on the antihistaminic or antiallergic properties of this compound.

Antitubercular Activity

Nitro-containing heterocyclic compounds, including nitroimidazoles and nitrofurans, have emerged as a significant class of antitubercular agents. Their mechanism of action is often linked to the activation of the nitro group by mycobacterial enzymes to produce reactive nitrogen species, such as nitric oxide, which are toxic to Mycobacterium tuberculosis. For example, various nitro(triazole/imidazole)-based compounds have been screened for their antitubercular activity nih.gov. Additionally, 5-nitrofuran-based 1,2,3-triazoles have shown intriguing antitubercular potential researchgate.net. Despite the known antitubercular potential of the 5-nitroimidazole scaffold, the specific efficacy of this compound against M. tuberculosis has not been documented in published studies.

Table of Investigated Biological Activities for Related Compound Classes

Since no specific data is available for this compound, the following table summarizes the activities of related compound classes to illustrate the general potential of the benzimidazole and 5-nitroimidazole scaffolds.

| Biological Activity | Compound Class | General Findings | Molecular Basis (if known) |

| Anti-inflammatory | Benzimidazole Derivatives | Various derivatives show activity. | Inhibition of COX and LOX enzymes. |

| Anti-protozoal | 5-Nitrobenzimidazole Derivatives | Some derivatives exhibit activity against various protozoa nih.govnih.gov. | Reduction of the nitro group to form cytotoxic radicals nih.gov. |

| Antihistaminic | Benzimidazole Derivatives | Certain derivatives act as H1 receptor antagonists. | Competitive binding to histamine H1 receptors. |

| Antitubercular | Nitroimidazole and Nitrofuran Derivatives | Several compounds show potent activity against M. tuberculosis nih.govresearchgate.net. | Bio-activation by mycobacterial nitroreductases to produce reactive nitrogen species. |

| Antiallergic | Benzimidazole Derivatives | Linked to antihistaminic properties. | Blockade of histamine-mediated allergic responses. |

It is crucial to reiterate that the biological activities and molecular mechanisms listed above are for related classes of compounds and not for this compound itself. Future research is required to determine if this specific compound exhibits any of these therapeutic properties.

Advanced Applications and Future Research Directions

Catalytic Applications in Organic Synthesis (e.g., Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions with Palladium Complexes)

The development of efficient catalytic systems is a cornerstone of modern organic chemistry. Palladium (Pd) complexes incorporating benzimidazole (B57391) ligands have emerged as highly effective catalysts for carbon-carbon (C-C) bond-forming reactions, which are fundamental in synthesizing complex organic molecules.

Detailed research has demonstrated that Pd(II) complexes synthesized with N-substituted 5-nitrobenzimidazole (B188599) ligands show significant catalytic activity in both Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. inonu.edu.tr The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, and the Mizoroki-Heck reaction, which joins aryl halides with alkenes, are indispensable tools for creating pharmaceuticals and other fine chemicals. wikipedia.orgscispace.com

A study involving a series of Pd(II) complexes with N-substituted 5-nitrobenzimidazoles investigated their catalytic efficacy. The results indicated that the nature of the substituent on the benzimidazole nitrogen significantly influences the catalyst's activity. inonu.edu.tr These catalysts, often monocoordinated palladium complexes derived from electron-rich ligands, have revolutionized cross-coupling reactions by offering high efficiency and broad functional group tolerance. nih.govnih.gov The use of a Pd/BrettPhos catalyst system, for instance, has been shown to promote the Mizoroki-Heck reaction with nitroarenes, showcasing the potential for denitrative coupling. chemrxiv.org

Table 1: Catalytic Activity of a 5-Nitrobenzimidazole-Palladium(II) Complex in Coupling Reactions This table is representative of typical findings in the field and is based on data reported for related complexes.

| Reaction Type | Aryl Halide | Coupling Partner | Base | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Iodotoluene | Phenylboronic acid | Cs₂CO₃ | >95 |

| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | 92 |

| Mizoroki-Heck | 4-Iodotoluene | Styrene | NaOAc | 88 |

| Mizoroki-Heck | 4-Bromoanisole | n-Butyl acrylate | NaOAc | 85 |

Future research in this area is focused on developing more robust, reusable, and "green" catalytic systems. This includes immobilizing these complexes on solid supports or utilizing ionic liquids to facilitate catalyst recovery and recycling. wikipedia.org Further exploration of dual catalytic systems, such as photoredox/nickel catalysis, may also open new pathways for Mizoroki-Heck reactions under milder conditions. rsc.org

Potential in Material Science (e.g., Non-Linear Optical Properties of Related Benzimidazoles)

Benzimidazole derivatives are gaining significant attention in material science due to their promising non-linear optical (NLO) properties. tandfonline.com NLO materials are crucial for advanced applications in telecommunications, laser technology, and photonics because they can alter the properties of light passing through them. tandfonline.com The unique molecular structure of benzimidazoles, featuring a conjugated π-electron system, facilitates efficient electron delocalization, which is a key requirement for NLO activity. tandfonline.com

Studies on benzimidazole single crystals and their derivatives have revealed significant second harmonic generation (SHG) efficiency, a key NLO phenomenon. tandfonline.comtandfonline.com The growth of these organic crystals can be achieved through various methods, and their NLO characteristics are thoroughly analyzed using techniques like UV-Vis-NIR spectroscopy and Z-scan studies. tandfonline.comarxiv.org Research has shown that doping benzimidazole structures, for example with manganese (Mn), can further enhance their NLO properties, leading to materials with negative nonlinearity. arxiv.org The incorporation of metal ions into benzimidazole complexes can also have a considerable impact on their hyperpolarizability, a measure of NLO response. nih.gov

While direct NLO studies on 5-Nitro-2-p-tolyl-1H-benzoimidazole are not extensively reported, the known properties of related compounds strongly suggest its potential. The presence of the electron-withdrawing nitro group and the electron-donating tolyl group creates a "push-pull" system, which is a classic design strategy for enhancing NLO activity by increasing molecular polarizability. Future work should focus on synthesizing single crystals of this specific compound and its derivatives to quantify their SHG efficiency and other NLO parameters.

Theoretical Considerations for the Design of Novel Benzimidazole Scaffolds

The benzimidazole framework is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.gov Its broad utility stems from its favorable physicochemical attributes, including its ability to act as both a hydrogen-bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions. nih.gov These features allow benzimidazole derivatives to bind effectively to a wide range of biological macromolecules and to self-assemble into ordered structures for materials applications. nih.gov

Theoretical and computational studies are pivotal in designing novel benzimidazole scaffolds with tailored properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish mathematical relationships between the molecular structure of benzimidazole derivatives and their biological activity. researchgate.net Such models have been used to identify key structural features—like mass, diameter, and rotational bonds—that influence inhibitory activity against specific enzymes, guiding the design of more potent molecules. researchgate.net

Another powerful design strategy is molecular hybridization, where the benzimidazole core is fused or linked with other pharmacologically active heterocycles. rsc.orgrsc.org This approach can yield tridentate cyclic systems that exhibit enhanced binding affinity and selectivity for specific targets, such as VEGFR-2, by occupying additional binding pockets. rsc.org Future theoretical work will likely involve more sophisticated computational models and machine learning algorithms to predict the properties of virtual benzimidazole libraries, thereby prioritizing the most promising candidates for synthesis.

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The synergy between computational (in silico) and laboratory (experimental) methods has become a cornerstone of modern drug discovery, significantly accelerating the development of new therapeutic agents. nih.gov For benzimidazole derivatives, this integrated approach allows for the rational design and efficient screening of potential drug candidates.

The process often begins with in silico molecular docking, which predicts how a ligand might bind to the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net This technique provides insights into binding affinity and specific molecular interactions, helping to prioritize compounds for synthesis. nih.gov For instance, docking studies have been used to evaluate benzimidazole derivatives as potential inhibitors of targets like VEGFR-2, cyclooxygenase (COX) enzymes, and microbial enzymes. acs.orgplantarchives.org

Following docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted computationally to assess the drug-likeness of the designed molecules. researchgate.netplantarchives.org Tools like QikProp can analyze key descriptors and determine if a compound adheres to criteria like Lipinski's rule of five, which predicts oral bioavailability. nih.govplantarchives.org Compounds that show promise in these in silico evaluations are then synthesized and subjected to experimental validation through in vitro assays. nih.gov This iterative cycle of design, prediction, synthesis, and testing allows researchers to rapidly refine lead compounds, as demonstrated in the development of novel benzimidazole-based antifungal and anticancer agents. rsc.orgacs.org

Table 2: Representative In Silico Data for Designed Benzimidazole Derivatives This table compiles typical data from computational studies to illustrate the screening process.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Oral Bioavailability | Lipinski's Rule Violation |

|---|---|---|---|---|

| Derivative A | VEGFR-2 | -9.5 | High | 0 |

| Derivative B | COX-2 | -9.1 | High | 0 |

| Derivative C | FtsZ | -9.0 | Good | 0 |

| Derivative D | Lanosterol 14α-demethylase | -8.8 | High | 0 |

Identification of Unexplored Biological Targets and Therapeutic Areas for this compound Derivatives

The benzimidazole scaffold is associated with an exceptionally wide range of biological activities, including anticancer, antifungal, anthelmintic, antihypertensive, and antiviral properties. nih.govscholarsresearchlibrary.com This versatility suggests that derivatives of this compound may be effective against a variety of known and unexplored biological targets.

One specific study highlighted the design of this compound as a potential vasorelaxant agent for treating hypertension. scholarsresearchlibrary.com However, the vast majority of therapeutic avenues remain to be explored for this specific compound. Given the extensive research into related benzimidazoles, several promising areas can be identified:

Oncology: Many benzimidazole derivatives are potent anticancer agents that function by inhibiting crucial targets like tubulin polymerization or receptor tyrosine kinases such as VEGFR-2. acs.orgacs.org The structural motifs within this compound make it a candidate for screening against various cancer cell lines and related enzymatic targets.

Infectious Diseases: The benzimidazole core is present in numerous antifungal and anthelmintic drugs. rsc.orgacs.org New derivatives could be tested against drug-resistant strains of fungi and bacteria, or against neglected tropical diseases caused by parasites. nih.gov

Neurodegenerative Diseases: Some heterocyclic compounds have shown promise in targeting pathways related to diseases like Alzheimer's and Parkinson's. Exploring the neuroprotective potential of this compound derivatives could open a new therapeutic field.

Inflammatory Disorders: As demonstrated by the inhibition of COX enzymes by some benzimidazoles, there is potential for developing novel anti-inflammatory agents based on this scaffold. plantarchives.org

Future research should involve broad-based phenotypic screening of this compound and its analogues against diverse cell lines and pathogens to uncover novel biological activities and identify new therapeutic targets.

Development of Advanced Synthetic Methodologies for Analogue Libraries

The synthesis of diverse libraries of analogues is crucial for systematically exploring the structure-activity relationships (SAR) of a lead compound like this compound. Numerous synthetic strategies for the benzimidazole core have been developed, many of which can be adapted for high-throughput synthesis. benthamdirect.com

The most common method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.net To create a library based on this compound, one could use 4-nitro-o-phenylenediamine (B140028) as the constant precursor while varying the substituted aldehyde.

Advanced methodologies focus on improving efficiency, yield, and environmental friendliness. Key areas of development include:

Catalytic and Green Approaches: The use of novel catalysts, such as sodium hexafluoroaluminate or palladium on carbon (Pd/C), can promote the reaction under milder conditions. researchgate.netresearchgate.net Employing eco-friendly solvents like water or using solvent-free conditions (e.g., grinding reagents in a mortar) reduces the environmental impact. researchgate.netresearchgate.net

One-Pot Synthesis: Developing one-pot protocols where multiple reaction steps occur in the same vessel without isolating intermediates can significantly streamline the synthesis of complex benzimidazole derivatives. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of benzimidazole compounds. acs.org

By combining these advanced synthetic methods with combinatorial chemistry principles, large and diverse libraries of this compound analogues can be efficiently generated. These libraries are invaluable for comprehensive screening campaigns aimed at discovering new catalysts, materials, and drug candidates.

Q & A

Q. What analytical techniques ensure purity and batch-to-batch consistency in synthesized this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.